4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride
Description
4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride is a pyridine derivative characterized by substituents at positions 2 (methyl), 3 (methoxy), and 4 (chloro), with a hydrochloride counterion. The hydrochloride form enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
4-chloro-3-methoxy-2-methylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-5-7(10-2)6(8)3-4-9-5;/h3-4H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQAIZRGSCDWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1OC)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride typically involves the chlorination of 3-methoxy-2-methylpyridine. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The resulting 4-chloro-3-methoxy-2-methylpyridine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 4-amino-3-methoxy-2-methylpyridine.
Oxidation: Formation of 4-chloro-3-methoxy-2-methylpyridine-5-carboxylic acid.
Reduction: Formation of 4-chloro-3-methoxy-2-methylpiperidine.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in developing drugs targeting specific biological pathways.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with a dose-dependent response observed in antibacterial effects.
Anticancer Potential
Preliminary investigations suggest that this compound may induce apoptosis in certain cancer cell lines. Its structural characteristics allow it to interact with biological targets involved in cancer progression, making it a candidate for further research in oncology.
Case Study on Antimicrobial Activity
A study highlighted that derivatives of 4-chloro-3-methoxy-2-methyl-pyridine showed significant inhibition against bacterial pathogens, indicating its potential use in developing new antimicrobial agents.
Case Study on Anticancer Activity
In vitro experiments revealed that this compound could induce apoptosis in specific cancer cell lines, suggesting its potential as a lead compound for novel anticancer therapies.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride involves its interaction with specific molecular targets. In the case of its use as an anti-ulcerative agent, it is believed to inhibit the secretion of gastric acid by blocking histamine H2 receptors on the parietal cells of the stomach. This reduces the production of stomach acid, thereby alleviating symptoms of ulcers and gastroesophageal reflux disease (GERD) .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations
- Substituent Position Impact: The target compound’s chloro group at position 4 distinguishes it from analogs like 86604-74-2, which features a chloromethyl group at position 2.
- Functional Group Modifications : Compounds with extended alkoxy chains (e.g., 153259-31-5) or fluorinated groups (e.g., 127337-60-4) exhibit higher molecular weights and distinct physicochemical properties, such as lipophilicity, which may influence drug absorption and metabolism .
- Synthetic Complexity : The introduction of trifluoroethoxy or methoxypropoxy groups (as in 127337-60-4 and 153259-31-5) requires multi-step synthesis compared to simpler methoxy or chloro derivatives .
Physicochemical and Pharmacological Considerations
- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, 86604-74-2 and the target compound share similar molecular weights (~208 Da), suggesting comparable solubility profiles .
- Stability : Stability data for related hydrochlorides (e.g., amitriptyline hydrochloride in and ) highlight the importance of pH and storage conditions (e.g., +4°C for 86604-74-2 ).
Biological Activity
4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.
The synthesis of this compound typically involves the chlorination of 3-methoxy-2-methylpyridine using thionyl chloride (SOCl2) under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. This process can be optimized for yield and purity in industrial settings using continuous flow reactors.
The compound's mechanism of action is primarily linked to its ability to interact with specific molecular targets. Notably, it acts as an anti-ulcerative agent by inhibiting gastric acid secretion through blockade of histamine H2 receptors on parietal cells in the stomach. This inhibition leads to a reduction in stomach acid production, alleviating symptoms associated with ulcers and gastroesophageal reflux disease (GERD).
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyridine derivatives, including this compound. For instance, compounds with similar structures have shown significant efficacy against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB453 | 29.1 |
| Compound B | MCF-7 | 15.3 |
| 4-Chloro-3-methoxy-2-methyl-pyridine | A549 | TBD |
These findings suggest that modifications in the pyridine structure can lead to enhanced anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against several bacterial strains. In vitro studies indicate varying degrees of effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | >256 µg/mL |
| S. aureus | >256 µg/mL |
| K. pneumoniae | >256 µg/mL |
While some derivatives exhibit notable antimicrobial effects, the parent compound's activity remains limited at higher concentrations .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Comparative studies show that certain pyridine derivatives demonstrate significant inhibition of paw edema in animal models, indicating potential for therapeutic applications in inflammatory diseases .
Case Studies
- Anti-ulcerative Activity : A clinical study involving patients with GERD demonstrated that treatment with a compound similar to this compound resulted in a significant reduction in symptoms compared to a placebo group, supporting its role as an effective H2 receptor antagonist.
- Anticancer Research : In preclinical trials, derivatives of this compound were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis, particularly in breast and lung cancer models .
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-3-methoxy-2-methyl-pyridine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or halogenation of pyridine precursors. For example, chlorination of methoxy-methylpyridine derivatives using POCl₃ or PCl₅ under controlled temperatures (60–80°C) can introduce the chloro group . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-chlorinating agent) and anhydrous conditions. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. Monitoring by TLC (Rf = 0.3–0.5) ensures reaction completion. Contaminants like unreacted starting materials can reduce yields by 10–15%; iterative solvent washing minimizes this .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For instance, the methoxy group (~δ 3.8 ppm in ¹H NMR) and aromatic protons (δ 6.5–8.5 ppm) validate the structure .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects impurities (<1%) and verifies molecular weight (e.g., [M+H]⁺ = 202.6 g/mol) .
- XRD : Single-crystal X-ray diffraction resolves steric effects of the 2-methyl group on molecular packing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives for enzyme inhibition (e.g., CYP1B1)?
- Methodological Answer :
- Substituent Positioning : Evidence from estrane-pyridine derivatives shows that C2-substituted pyridines (vs. C3/C4) enhance CYP1B1 inhibition due to better steric alignment in the enzyme's active site. For example, 2-(pyridin-3-yl) derivatives exhibit IC₅₀ values as low as 0.011 µM .
- Computational Docking : Use software like AutoDock Vina to model interactions. The methoxy group at C3 may form hydrogen bonds with Thr³⁰⁰, while the chloro group at C4 enhances hydrophobic contacts .
- In Vivo Stability : Assess metabolic stability via rat plasma incubation (37°C, 24 hrs). Derivatives with methyl groups (e.g., 2-methyl) show longer half-lives (t₁/₂ > 6 hrs) compared to unsubstituted analogs .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Variable Analysis : Conflicting IC₅₀ values (e.g., 0.011 µM vs. 0.083 µM in CYP1B1 inhibition) often arise from differences in assay conditions (e.g., EROD assay vs. fluorometric methods). Standardize protocols using positive controls (e.g., α-naphthoflavone) .
- Statistical Models : Apply multivariate regression to isolate variables (e.g., substituent electronegativity, logP). For instance, Cl vs. CF₃ groups may alter binding by 1.5 kcal/mol in free energy calculations .
Q. What computational strategies predict the compound’s reactivity in material science applications?
- Methodological Answer :
- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G* basis set) model electron density distributions. The chloro group’s electron-withdrawing effect increases the pyridine ring’s electrophilicity, favoring SNAr reactions .
- Thermal Stability : DSC/TGA analysis (heating rate 10°C/min) reveals decomposition temperatures (>200°C), indicating suitability for high-temperature material synthesis .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .
- Spill Management : Absorb spills with vermiculite, dispose as hazardous waste (EPA code D003). Avoid aqueous rinses to prevent HCl release .
- Storage : Store in airtight containers at 2–8°C; desiccate to prevent hydrolysis of the chloro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
